molecular formula C18H13BrN4O B6491479 5-benzyl-1-(4-bromophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 1326816-56-1

5-benzyl-1-(4-bromophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one

Cat. No. B6491479
CAS RN: 1326816-56-1
M. Wt: 381.2 g/mol
InChI Key: ZTSQEOLQFRXYSP-UHFFFAOYSA-N
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Description

“5-benzyl-1-(4-bromophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one” is a chemical compound that belongs to the class of pyrazolo[3,4-d]pyrimidines . Pyrazolo[3,4-d]pyrimidines are a type of heterocyclic compounds that have been utilized for the synthesis and development of many promising drugs . They have been reported to possess various biological and pharmacological activities .


Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidines involves a practical three-component method. The reaction is performed in a one-pot manner under controlled microwave irradiation using easily accessible methyl 5-aminopyrazole-4-carboxylates, trimethyl orthoformate, and primary amines . Under optimized conditions, substrates such as N-1 unsubstituted 5-aminopyrazole-4-carboxylates with another substituted amino group in position 3, reacted selectively affording 5-substituted 3-arylamino-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-ones .


Molecular Structure Analysis

The molecular structure of pyrazolo[3,4-d]pyrimidines is characterized by a fused-ring system. The planarity of this system, coupled with systematic variations in bond lengths, suggests considerable delocalization of π-electron density in this residue .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 5-benzyl-1-(4-bromophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one, focusing on six unique fields:

Anticancer Research

5-benzyl-1-(4-bromophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one has shown promise in anticancer research due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation. Studies have demonstrated its potential to act as an inhibitor of ubiquitin-specific protease 7 (USP7), which is crucial for the stability of oncogenic proteins . This inhibition can lead to the suppression of tumor growth and metastasis, making it a valuable candidate for developing new anticancer therapies.

Antiviral Applications

This compound has been explored for its antiviral properties, particularly against viruses that rely on specific protein interactions for replication. The pyrazolo[3,4-d]pyrimidin-4-one scaffold is known for its ability to interfere with viral replication mechanisms . Research has indicated that derivatives of this compound can inhibit viral enzymes, thereby preventing the replication of viruses such as HIV and hepatitis C.

Antimicrobial Activity

The antimicrobial potential of 5-benzyl-1-(4-bromophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one has been investigated due to its ability to disrupt bacterial cell wall synthesis and function . This compound has shown effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. Its mechanism of action involves the inhibition of key bacterial enzymes, making it a promising candidate for developing new antibiotics.

Antileishmanial and Antimalarial Research

Research has highlighted the efficacy of this compound in treating parasitic infections such as leishmaniasis and malaria . Molecular docking studies have shown that it can effectively bind to and inhibit enzymes critical for the survival of these parasites. This inhibition leads to the suppression of parasite growth and replication, offering a potential therapeutic approach for these diseases.

Anti-inflammatory and Analgesic Effects

The anti-inflammatory and analgesic properties of 5-benzyl-1-(4-bromophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one have been explored due to its ability to inhibit cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) . These enzymes play a significant role in the inflammatory response and pain perception. By inhibiting these enzymes, the compound can reduce inflammation and provide pain relief, making it a potential candidate for treating inflammatory conditions and pain management.

Neuroprotective Applications

This compound has also been studied for its neuroprotective effects, particularly in the context of neurodegenerative diseases . It has been shown to reduce oxidative stress and inhibit acetylcholinesterase (AchE) activity, which is beneficial in conditions like Alzheimer’s disease. By protecting neurons from oxidative damage and improving cholinergic function, it holds promise for developing treatments for neurodegenerative disorders.

Future Directions

The future directions for pyrazolo[3,4-d]pyrimidines involve further investigations into their potential as novel CDK2 inhibitors . The most potent compounds are selected for further studies . In silico ADMET studies and drug-likeness studies using a Boiled Egg chart show suitable pharmacokinetic properties, which help in structure requirement prediction for the observed antitumor activity .

properties

IUPAC Name

5-benzyl-1-(4-bromophenyl)pyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13BrN4O/c19-14-6-8-15(9-7-14)23-17-16(10-21-23)18(24)22(12-20-17)11-13-4-2-1-3-5-13/h1-10,12H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTSQEOLQFRXYSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-benzyl-1-(4-bromophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

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